Cas no 1784306-12-2 (methyl 3-formylcyclobutanecarboxylate)

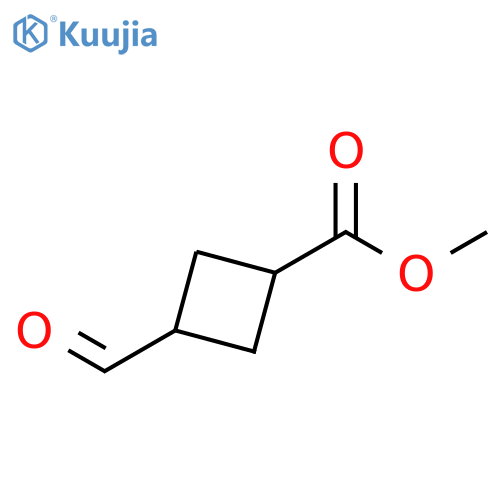

1784306-12-2 structure

商品名:methyl 3-formylcyclobutanecarboxylate

CAS番号:1784306-12-2

MF:C7H10O3

メガワット:142.152502536774

MDL:MFCD28404564

CID:5094122

methyl 3-formylcyclobutanecarboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 3-formylcyclobutane-1-carboxylate

- 3-Formyl-cyclobutanecarboxylic acid methyl ester

- Cyclobutanecarboxylic acid, 3-formyl-, methyl ester

- Benzenesulfonylchloride,5-chloro-2-methoxy-8-methyl-

- methyl 3-formylcyclobutanecarboxylate

-

- MDL: MFCD28404564

- インチ: 1S/C7H10O3/c1-10-7(9)6-2-5(3-6)4-8/h4-6H,2-3H2,1H3

- InChIKey: LGQLZBUFWUZWAF-UHFFFAOYSA-N

- ほほえんだ: C1(C(OC)=O)CC(C=O)C1

methyl 3-formylcyclobutanecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0963-1G |

methyl 3-formylcyclobutanecarboxylate |

1784306-12-2 | 95% | 1g |

¥ 2,877.00 | 2023-04-14 | |

| eNovation Chemicals LLC | Y1129293-1g |

3-Formyl-cyclobutanecarboxylic acid methyl ester |

1784306-12-2 | 95% | 1g |

$1765 | 2024-07-28 | |

| 1PlusChem | 1P020MNU-100mg |

methyl 3-formylcyclobutane-1-carboxylate |

1784306-12-2 | 95% | 100mg |

$252.00 | 2024-06-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0963-500.0mg |

methyl 3-formylcyclobutanecarboxylate |

1784306-12-2 | 95% | 500.0mg |

¥1920.0000 | 2024-07-24 | |

| eNovation Chemicals LLC | Y1129293-500mg |

3-Formyl-cyclobutanecarboxylic acid methyl ester |

1784306-12-2 | 95% | 500mg |

$940 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0814-5g |

3-Formyl-cyclobutanecarboxylic acid methyl ester |

1784306-12-2 | 95% | 5g |

¥51414.37 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0963-250mg |

methyl 3-formylcyclobutanecarboxylate |

1784306-12-2 | 95% | 250mg |

¥1148.0 | 2024-04-23 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0814-500mg |

3-Formyl-cyclobutanecarboxylic acid methyl ester |

1784306-12-2 | 95% | 500mg |

¥7344.91 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0963-100mg |

methyl 3-formylcyclobutanecarboxylate |

1784306-12-2 | 95% | 100mg |

¥864.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0963-1g |

methyl 3-formylcyclobutanecarboxylate |

1784306-12-2 | 95% | 1g |

¥2877.0 | 2024-04-23 |

methyl 3-formylcyclobutanecarboxylate 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

1784306-12-2 (methyl 3-formylcyclobutanecarboxylate) 関連製品

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1784306-12-2)methyl 3-formylcyclobutanecarboxylate

清らかである:99%

はかる:1g

価格 ($):597.0